

Unveiling SB-505124: A Technical Guide to its Discovery and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **SB-505124**, a potent and selective inhibitor of the transforming growth factor-beta (TGF- β) type I receptor serine/threonine kinases. Discovered as a small molecule inhibitor, **SB-505124** has become a valuable tool in dissecting the complex TGF- β signaling pathway and holds therapeutic potential in various pathological conditions, including fibrosis and cancer. This document details its chemical properties, mechanism of action, and the experimental protocols utilized in its characterization.

Chemical Properties and Identification

SB-505124, chemically known as 2-[4-(1,3-Benzodioxol-5-yl)-2-(1,1-dimethylethyl)-1H-imidazol-5-yl]-6-methyl-pyridine, is a member of the imidazole class of compounds.[1] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
Chemical Name	2-[4-(1,3-Benzodioxol-5-yl)-2- (1,1-dimethylethyl)-1H- imidazol-5-yl]-6-methyl- pyridine	[2]
Molecular Formula	C20H21N3O2	[1][3]
Molecular Weight	335.4 g/mol	[1][3]
CAS Number	694433-59-5	[3]
Purity	≥98% (HPLC)	[2][3]
Solubility	Soluble to 100 mM in DMSO and to 100 mM in 2eq. HCl	[3]
Storage	Store at -20°C	[2][3]

Mechanism of Action: Inhibition of TGF-β Signaling

SB-505124 exerts its biological effects through the selective inhibition of Activin Receptor-Like Kinase 4 (ALK4), ALK5 (also known as TGF-β type I receptor, TβRI), and ALK7.[2] It acts as a reversible ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing the phosphorylation of downstream signaling molecules.[4][5]

The primary signaling cascade inhibited by **SB-505124** is the canonical Smad pathway. Upon ligand binding (e.g., TGF-β), the type II TGF-β receptor (TβRII) phosphorylates and activates the type I receptor (ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular processes, including cell cycle control, apoptosis, and extracellular matrix production.[6] **SB-505124** effectively blocks the initial phosphorylation of Smad2 and Smad3, thereby inhibiting the entire downstream signaling cascade.

The inhibitory activity of **SB-505124** is highly selective for ALK4, ALK5, and ALK7, with no significant activity against other ALK family members such as ALK1, ALK2, ALK3, or ALK6.



Inhibitory Activity of SB-505124

Target	IC ₅₀ (nM)	Reference
ALK5 (TβRI)	47 ± 5	[4]
ALK4	129 ± 11	[4]
ALK7	Inhibition of ALK7-induced Smad2 phosphorylation demonstrated	[7]
ALK1, ALK2, ALK3, ALK6	No significant inhibition	

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of **SB-505124**.

In Vitro ALK5 Kinase Assay

This assay is designed to measure the direct inhibitory effect of **SB-505124** on the kinase activity of ALK5.

Materials:

- Recombinant human ALK5 kinase domain (GST-tagged)
- Full-length N-terminal fused GST-Smad3 (substrate)
- Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 1 mM dithiothreitol
- ATP (3 µM final concentration)
- [y-³³P]ATP (0.5 μCi)
- **SB-505124** (various concentrations)
- P-81 phosphocellulose paper



- 0.5% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing 65 nM GST-ALK5 and 184 nM GST-Smad3 in the assay buffer.[8]
- Add varying concentrations of **SB-505124** or vehicle (DMSO) to the reaction mixture.
- Initiate the kinase reaction by adding ATP and [y-33P]ATP.[8]
- Incubate the reaction for 3 hours at 30°C.[8]
- Stop the reaction and spot the mixture onto P-81 phosphocellulose paper.
- Wash the P-81 paper three times with 0.5% phosphoric acid to remove unincorporated [y-33P[ATP.[9]
- Measure the amount of incorporated ³³P into the Smad3 substrate using a scintillation counter.[9]
- Calculate the percentage of inhibition for each concentration of **SB-505124** relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Smad2 Phosphorylation

This method is used to assess the effect of **SB-505124** on the TGF- β -induced phosphorylation of Smad2 in a cellular context.

Materials:

- Cell line of interest (e.g., HepG2, C2C12, Mv1Lu)[4]
- Cell culture medium and supplements
- TGF-β1



- SB-505124
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

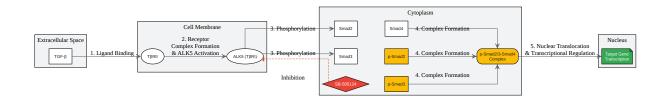
- Seed cells in culture plates and allow them to adhere.
- Serum-starve the cells for a specified period (e.g., overnight) to reduce basal signaling.
- Pre-treat the cells with various concentrations of SB-505124 or vehicle (DMSO) for 30 minutes.
- Stimulate the cells with TGF-β1 (e.g., 2 ng/ml) for a defined time (e.g., 1 hour).[10]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.



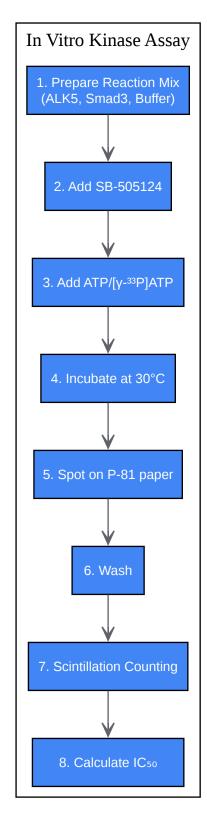
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with an anti-total Smad2 antibody to confirm equal protein loading.
- Quantify the band intensities to determine the relative levels of phosphorylated Smad2.

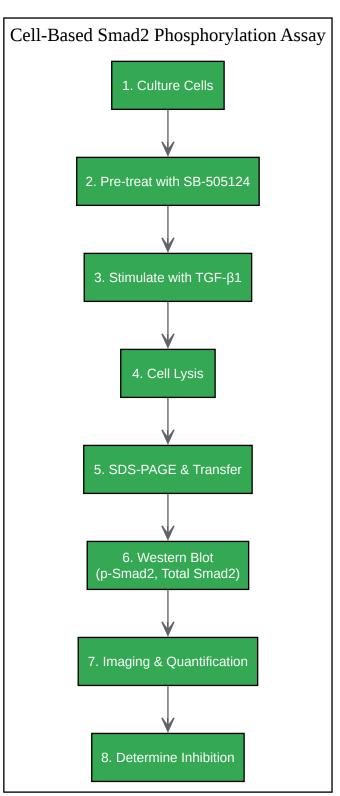
Visualizations Signaling Pathway















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